molecular formula C16H13Cl2NO3 B1265791 Benzoylprop CAS No. 22212-56-2

Benzoylprop

Cat. No. B1265791
CAS RN: 22212-56-2
M. Wt: 338.2 g/mol
InChI Key: WZZRJCUYSKKFHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzoylprop-related compounds involves complex reactions, including the reaction of benzoyl chloride with different reagents and the nucleophilic addition reaction between difluoronbenzoyl isocyanate and N-substitutedaniline for the creation of benzoylphenylurea derivatives as potential propesticides (Chen et al., 2005). These processes highlight the versatility and complexity in synthesizing Benzoylprop derivatives.

Molecular Structure Analysis

Molecular structure and spectral characterization form the core of understanding Benzoylprop's chemical nature. Studies have used various spectroscopic techniques, including IR, NMR (COSY homonuclear, HMQC heteronuclear), and X-ray diffraction, to elucidate the structures of Benzoylprop-related compounds, revealing intricate details like the non-coplanarity of benzene rings and chair conformations of cyclohexyl rings (Joseph et al., 2004).

Chemical Reactions and Properties

Benzoylprop and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for diverse applications. For instance, the formation of benzoyl-CoA from benzoate via a 'biological Birch reduction' pathway in anaerobic aromatic metabolism signifies its biological importance (Koch et al., 1993). Furthermore, the synthesis and reactivity studies of Z-2,4-dinitrophenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole underscore the chemical versatility of Benzoylprop derivatives (Cosimelli et al., 2001).

Physical Properties Analysis

The physical properties of Benzoylprop derivatives, such as their crystal structure and phase behavior, are crucial for understanding their applications. For example, the crystal structure analysis of 2-benzoylpyridine nicotinoyl hydrazone reveals its triclinic lattice and molecular conformation, providing insights into its stability and reactivity (Kuriakose et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of Benzoylprop derivatives, are illustrated by their synthesis, characterization, and potential applications. The study of benzoylphenylureas containing an oxime ether group demonstrates their larvicidal and plant growth regulatory activities, showing the chemical's biological relevance (Sun et al., 2008).

Scientific Research Applications

Herbicidal Uses in Agriculture

Benzoylprop, specifically benzoylprop ethyl, has been widely studied for its applications as a herbicide in agricultural settings. Notable research includes:

  • Control of Wild Oat in Wheat : Kirkland and Ashford (1976) demonstrated that benzoylprop ethyl and its analogue, WL 29761, effectively controlled wild oat in wheat, resulting in significant yield increases (Kirkland & Ashford, 1976).

  • Degradation on Cereal Foliage : Beynon, Roberts, and Wright (1974) explored the breakdown of benzoylprop ethyl in wheat, oat, and barley, finding similarities in the route and rate of breakdown across these crops (Beynon, Roberts, & Wright, 1974).

  • Impact on Crop Growth and Soil : Another study by Beynon, Roberts, and Wright (1974) investigated the degradation of benzoylprop-ethyl in wheat under various conditions, revealing insights into its metabolism in plants and soil (Beynon, Roberts, & Wright, 1974).

  • Efficacy in Drought Conditions : Alizade et al. (2020) examined the performance of benzoylprop-ethyl under drought stress, highlighting its decreased efficacy under such conditions (Alizade et al., 2020).

  • Histological Effects on Wild Oats : Morrison, Hill, and Dushnicky (1979) conducted histological studies on the effects of benzoylprop ethyl on the growth and development of wild oats, revealing significant reductions in growth (Morrison, Hill, & Dushnicky, 1979).

Pharmacological and Biochemical Studies

Benzoylprop has also been studied in pharmacological and biochemical contexts:

  • Evaluation of Derivatives for Anti-Inflammatory Activity : Bittencourt et al. (2019) conducted an in silico evaluation of ibuprofen and two benzoylpropionic acid derivatives, indicating potential for COX-2 inhibition (Bittencourt et al., 2019).

  • Determination in Rat Plasma : Zhou and Wang (2017) developed a method for the rapid determination of isomeric benzoylpaeoniflorin and benzoylalbiflorin in rat plasma, which are potential therapeutic agents against oxidative stress-related diseases (Zhou & Wang, 2017).

  • Effects on Antioxidant Status and Gene Expression : Valacchi et al. (2001) studied the effects of benzoyl peroxide, a related compound, on antioxidant status and interleukin-1α gene expression in human keratinocytes, providing insights into its molecular action (Valacchi et al., 2001).

Environmental and Safety Aspects

Benzoylprop's environmental impact and safety have also been a subject of research:

  • Degradation in Soil : The study of benzoylprop-ethyl degradation in soil by Beynon, Roberts, and Wright (1974) highlighted the compound's breakdown process and environmental persistence (Beynon, Roberts, & Wright, 1974).

  • Excretion and Residue in Animals : Crayford, Harthoorn, and Hutson (1976) examined the excretion and residues of benzoylprop-ethyl in cows, pigs, and hens, contributing to the understanding of its environmental and health implications (Crayford, Harthoorn, & Hutson, 1976).

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like Benzoylprop-ethyl, is promising . With the continuous advancement of technology and the development of new synthetic methods, the field is expected to continue to evolve and contribute to various areas of science and technology .

properties

IUPAC Name

2-(N-benzoyl-3,4-dichloroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-10(16(21)22)19(12-7-8-13(17)14(18)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRJCUYSKKFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60892185
Record name Benzoylprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60892185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylprop

CAS RN

22212-56-2
Record name Benzoylprop [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoylprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60892185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOYLPROP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIC4K7US4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
705
Citations
S Alizade, E Keshtkar, A Mokhtasi-Bidgoli, H Sasanfar… - Crop Protection, 2020 - Elsevier
… The efficacy reduction of benzoylprop-ethyl on drought-… of benzoylprop-ethyl. Potential tactics such as using adjuvants, different formulations and early application timing of benzoylprop-…
Number of citations: 11 www.sciencedirect.com
BD Hill, EH Stobbe, BL Jones - Weed Research, 1978 - Wiley Online Library
… fatua L.) qui hydrolyse Ie benzoylprop éthyle (N‐benzoyl‐N‐(… ‐estérification du 14 C‐benzoylprop éthyle a été de 0.1 ηmole … estérase pour le 14 C‐benzoylprop‐éthyle. Certainsfaitls ont …
Number of citations: 33 onlinelibrary.wiley.com
AE Smith - Journal of Agricultural and Food Chemistry, 1981 - ACS Publications
… the extraction of benzoylprop-ethyl and flamprop-methyl, together with benzoylprop acid and … in significantly greater recoveries of benzoylprop-ethyl,benzoylprop acid, flamprop-methyl, …
Number of citations: 43 pubs.acs.org
D Coupland, WA Taylor, JC Caseley - Weed Research, 1978 - Wiley Online Library
Résumé: Zusammenfassung The effect of site of application was studied on the performance of barban, benzoylprop‐ethyl and difenzoquat agaínst Avena fatual, and of glyphosate …
Number of citations: 45 onlinelibrary.wiley.com
PA O'sullivan, WH VANDEN - Weed Research, 1980 - Wiley Online Library
A marked antagonism of A. fatua control was found when 2,4‐D, dicamba, 2,4‐D‐dicamba‐mecoprop or bromoxynil were added to benzoylprop ethyl, flamprop methyl or flamprop …
Number of citations: 23 onlinelibrary.wiley.com
KI Beynon, TR Roberts, AN Wright - Pesticide Biochemistry and Physiology, 1974 - Elsevier
The breakdown of the herbicide benzoylprop ethyl [SUFFIX, ethyl N-benzoyl-N-(3,4-dichlorophenyl)-2-aminopropionate] has been examined in wheat, oat, and barley seedlings after …
Number of citations: 28 www.sciencedirect.com
HB Lee, ASY Chau - Journal of the Association of Official …, 1983 - academic.oup.com
A sensitive multiresidue method is presented for the determination of 7 neutral herbicides in natural waters, with practical detection limits between 5 and 100 ng/L(ppt). The extraction …
Number of citations: 32 academic.oup.com
KI Beynon, TR Roberts, AN Wright - Pesticide Science, 1974 - Wiley Online Library
… A study of the degradation of ''C-benzoylprop-ethy1 up to 15 … The benzoylprop-ethyl was converted in part into a complex … conversion of benzoylprop-ethyl into benzoylprop followed by …
Number of citations: 25 onlinelibrary.wiley.com
KI Beynon, TR Roberts, AN Wright - Pesticide Science, 1974 - Wiley Online Library
… The major degradation product of benzoylprop ethyl at up to … were transient degradation products of benzoylprop ethyl, the … of half of the applied benzoylprop ethyl varied from 1 week in …
Number of citations: 19 onlinelibrary.wiley.com
IN Morrison, BD Hill, LG Dushnicky - Weed Research, 1979 - Wiley Online Library
… benzoylprop eihyl and flamprop methyl alone or in combination with other herbicides and the effects on plant growth studied using histological techniques, Benzoylprop … for benzoylprop …
Number of citations: 14 onlinelibrary.wiley.com

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